N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
N-[2-(4-Nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a para-nitrophenyl group and an acetamide moiety. The para-nitro group likely enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8(18)14-13-11-6-21-7-12(11)15-16(13)9-2-4-10(5-3-9)17(19)20/h2-5H,6-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBRIBKZICNPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves the reaction of 3-(4-nitrophenyl)-5-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. The reaction is carried out under controlled conditions, and the product is characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LCMS) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thieno[3,4-c]pyrazole derivatives.
Scientific Research Applications
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4
Biological Activity
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C20H18N4O3S
- Molecular Weight : Approximately 394.45 g/mol
- CAS Number : 476459-02-6
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes:
-
Monoamine Oxidase (MAO) :
- Inhibition : The compound has been shown to inhibit MAO-B with an IC50 value of approximately 0.51 μM. This suggests a strong potential for treating neurodegenerative diseases where MAO activity is implicated.
-
Acetylcholinesterase (AChE) :
- The compound also demonstrates inhibitory effects on AChE, which is crucial for neurotransmission regulation.
-
Butyrylcholinesterase (BChE) :
- It has been noted for its competitive inhibition of BChE, further supporting its role in cognitive enhancement and neuroprotection.
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of inflammation and cancer therapy.
Study 1: In Vitro Toxicity Evaluation
A study conducted on Vero cells (Normal African green monkey kidney epithelial cells) assessed the toxicity of the compound at varying concentrations (1–500 μg/mL). The results indicated that cell viability remained above 80% at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 1 | 95 |
| 10 | 92 |
| 100 | 80 |
| 500 | 50 |
Study 2: Molecular Docking Studies
Molecular docking studies have elucidated the interaction mechanisms between this compound and its target enzymes. The thieno[3,4-c]pyrazole core interacts favorably with hydrophobic pockets in proteins, enhancing binding affinity .
Therapeutic Applications
Given its biological activity profile, this compound holds promise for therapeutic applications in:
- Neurodegenerative Diseases : Its MAO-B inhibition suggests potential use in treating conditions like Parkinson's disease.
- Cognitive Disorders : Inhibition of AChE may benefit Alzheimer's disease management.
- Cancer Therapy : Antioxidant properties could aid in reducing oxidative damage associated with cancer progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Structures and Substituents
The thieno[3,4-c]pyrazole core distinguishes the target compound from analogs with other heterocycles. Key comparisons include:
Key Observations:
- Nitro Group Positioning : The para-nitro group in the target compound contrasts with the ortho-nitro substitution in , which affects steric and electronic interactions. Para-substitution often enhances resonance stabilization and target selectivity.
Anticancer Agents (Thiadiazole Derivatives)
Compounds 3 and 8 from (thiadiazole-acetamide hybrids) demonstrated potent antiglioma activity via Akt inhibition (92.36% and 86.52%, respectively). Molecular docking revealed π-π interactions and hydrogen bonding with Akt’s active site. The target compound’s thienopyrazole core, with a larger conjugated system, may enhance interactions with hydrophobic kinase domains, though experimental validation is needed .
Antioxidant Agents (Coumarin-Oxazepine Derivatives)
Coumarin-acetamide hybrids in outperformed ascorbic acid in antioxidant assays. The acetamide group likely stabilizes radical intermediates, while the coumarin moiety contributes to electron delocalization.
Hypothetical Data Table for Target Compound
Based on structural analogs and mechanistic insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
